
4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)- is a synthetic organic compound belonging to the pyridazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)- typically involves multi-step organic reactions. The starting materials might include substituted pyridazines, phenols, and benzyl halides. Common synthetic routes may involve:
Nucleophilic substitution: Reacting a substituted pyridazine with a phenol derivative under basic conditions.
Alkylation: Introducing the butyl and phenylmethyl groups through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:
Catalysts: Using catalysts to increase reaction efficiency.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Controlling temperature and pressure to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(1H)-Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Phenoxy-substituted compounds: Molecules with phenoxy groups attached to various scaffolds.
Chloro-substituted compounds: Compounds with chlorine atoms in different positions.
Uniqueness
4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)- is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
919197-99-2 |
|---|---|
Molekularformel |
C21H21ClN2O2 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4-one |
InChI |
InChI=1S/C21H21ClN2O2/c1-2-3-14-18-19(25)20(22)23-24(15-16-10-6-4-7-11-16)21(18)26-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3 |
InChI-Schlüssel |
SHSUQQPHXDCVQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N(N=C(C1=O)Cl)CC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


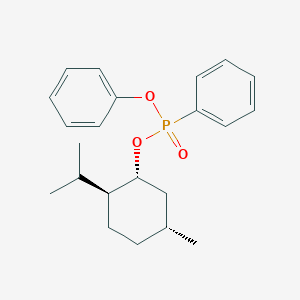
![4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene](/img/structure/B12914438.png)
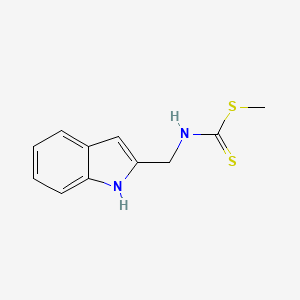
![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12914462.png)
![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12914475.png)
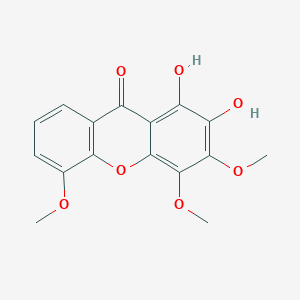

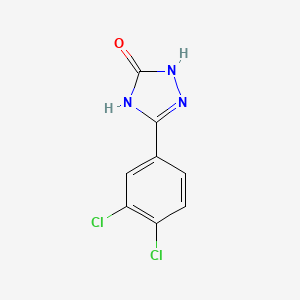
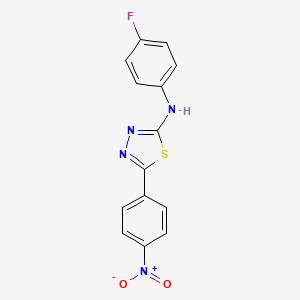
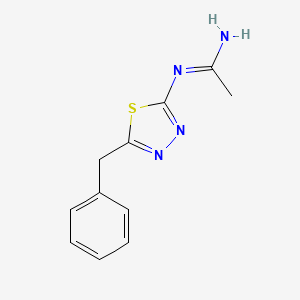

![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
